Faradiol 3-palmitate
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Overview
Description
This compound is known for its significant anti-inflammatory properties and is one of the major bioactive constituents found in marigold flowers . Triterpenoids, including faradiol 3-palmitate, are a class of chemical compounds composed of six isoprene units and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Faradiol 3-palmitate can be synthesized through esterification of faradiol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound often involves supercritical fluid extraction (SFE) from marigold flowers. This method uses supercritical carbon dioxide as the extraction solvent, sometimes modified with ethanol to enhance the extraction efficiency. The process is conducted at high pressures (around 50 MPa) and temperatures (50°C) to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: Faradiol 3-palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Ester groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Acid or base catalysts in the presence of alcohols or other acyl donors.
Major Products:
- Oxidation products include faradiol ketones and carboxylic acids.
- Reduction products include faradiol alcohol.
- Substitution products include various faradiol esters with different acyl groups .
Scientific Research Applications
Faradiol 3-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and autophagy.
Medicine: Explored for its anti-inflammatory, anti-cancer, and wound-healing properties. .
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.
Mechanism of Action
Faradiol 3-palmitate exerts its effects primarily through its anti-inflammatory activity. It inhibits the activity of protein kinases involved in the regulation of the cell cycle and cell division. Additionally, it acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. The compound also modulates the expression of various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- Faradiol 3-myristate
- Faradiol 3-laurate
- Taraxasterol esters
Comparison: Faradiol 3-palmitate is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. Compared to faradiol 3-myristate and faradiol 3-laurate, this compound has shown superior anti-inflammatory activity. Taraxasterol esters, while also bioactive, differ in their chemical structure and biological effects .
Properties
CAS No. |
193690-84-5 |
---|---|
Molecular Formula |
C46H80O3 |
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(48)49-39-28-30-43(6)36(42(39,4)5)27-31-45(8)37(43)25-24-35-41-34(3)33(2)26-29-44(41,7)38(47)32-46(35,45)9/h26,34-39,41,47H,10-25,27-32H2,1-9H3/t34-,35-,36+,37-,38+,39+,41-,43+,44-,45-,46-/m1/s1 |
InChI Key |
TXBRTEQRWJPSKE-FIBMEZNKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origin of Product |
United States |
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